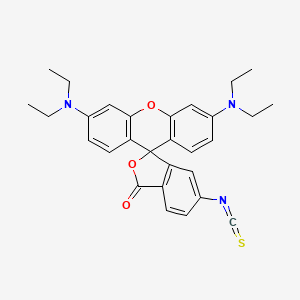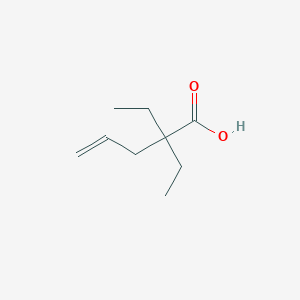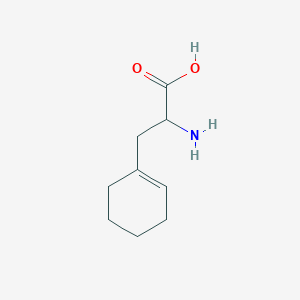
Protein hydrolyzates, yeast
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Protein hydrolyzates derived from yeast are complex mixtures of peptides and amino acids obtained through the hydrolysis of yeast proteins. These hydrolyzates are known for their bioactive properties and are widely used in various industries, including food, pharmaceuticals, and biotechnology. The hydrolysis process breaks down the proteins into smaller peptides and amino acids, enhancing their digestibility and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Protein hydrolyzates from yeast can be prepared through chemical, enzymatic, or microbial hydrolysis. The enzymatic method is preferred due to its specificity and mild reaction conditions. Proteases isolated from various sources, including bacteria, plants, and yeast, are used for the enzymatic hydrolysis .
Industrial Production Methods: In industrial settings, the production of protein hydrolyzates involves the following steps:
Protein Extraction: Yeast cells are lysed to release intracellular proteins.
Hydrolysis: The extracted proteins are subjected to enzymatic hydrolysis using specific proteases.
Purification: The hydrolyzate mixture is purified to remove any unwanted by-products.
Drying: The purified hydrolyzate is dried to obtain a powdered form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Protein hydrolyzates undergo various chemical reactions, including:
Hydrolysis: The primary reaction where peptide bonds are cleaved to form smaller peptides and amino acids.
Oxidation: Certain amino acids in the hydrolyzates can undergo oxidation, affecting their functional properties.
Reduction: Disulfide bonds in the peptides can be reduced to thiol groups, altering the peptide structure.
Common Reagents and Conditions:
Enzymatic Hydrolysis: Proteases such as trypsin, pepsin, and papain are commonly used.
Chemical Hydrolysis: Acidic or alkaline conditions can be employed, though they are less specific and can lead to unwanted side reactions.
Major Products: The major products of these reactions are peptides of varying lengths and free amino acids, which possess bioactive properties and enhanced functional characteristics .
Scientific Research Applications
Protein hydrolyzates from yeast have a wide range of applications in scientific research:
Chemistry: Used as substrates in enzymatic assays and as sources of bioactive peptides.
Biology: Employed in cell culture media to support the growth of various cell lines.
Medicine: Investigated for their potential therapeutic effects, including antimicrobial, antihypertensive, and antioxidant activities.
Mechanism of Action
The bioactive peptides in protein hydrolyzates exert their effects through various mechanisms:
Antimicrobial Activity: Peptides disrupt microbial cell membranes, leading to cell lysis.
Antihypertensive Activity: Certain peptides inhibit angiotensin-converting enzyme (ACE), reducing blood pressure.
Antioxidant Activity: Peptides scavenge free radicals, protecting cells from oxidative damage.
Comparison with Similar Compounds
Whey Protein Hydrolyzates: Derived from milk proteins, they are also rich in bioactive peptides but differ in amino acid composition.
Soy Protein Hydrolyzates: Obtained from soy proteins, they are commonly used in plant-based applications.
Fish Protein Hydrolyzates: Produced from fish proteins, they are known for their high content of essential amino acids.
Uniqueness: Protein hydrolyzates from yeast are unique due to their specific amino acid composition and the presence of yeast-derived bioactive peptides. They offer distinct functional properties and are particularly valued for their use in fermentation and biotechnology applications .
Properties
CAS No. |
69856-09-3 |
|---|---|
Molecular Formula |
C29H29N3O3S |
Molecular Weight |
499.6 g/mol |
IUPAC Name |
3',6'-bis(diethylamino)-5-isothiocyanatospiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C29H29N3O3S/c1-5-31(6-2)20-10-13-23-26(16-20)34-27-17-21(32(7-3)8-4)11-14-24(27)29(23)25-15-19(30-18-36)9-12-22(25)28(33)35-29/h9-17H,5-8H2,1-4H3 |
InChI Key |
OTFIRIMNKLNLIK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(CC)CC)C5=C(C=CC(=C5)N=C=S)C(=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)pyrrolo[2,3-b]pyridin-2-yl]pyridine-3-carboxaldehyde](/img/structure/B12099779.png)

![Rel-(3ar,4s,6s,7s,7as)-5-tert-butyl 6-ethyl 2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyr](/img/structure/B12099791.png)



![2-[(Dimethylamino)methylene]cyclohexanone](/img/structure/B12099811.png)




![2-Amino-5-[(1-carboxyethyl)amino]-5-oxopentanoic acid](/img/structure/B12099840.png)
![(1aR)-1,1abeta,4,5,7,8,9,9abeta-Octahydro-3-hydroxy-1,1,2,5beta-tetramethyl-7-methylene-6H-cyclopropa[3,4]cyclohept[1,2-e]inden-6-one](/img/structure/B12099844.png)
